6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Description
Properties
IUPAC Name |
6-propan-2-yl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.BrH/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h1,5-6,8-9,14H,7H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYMTEDCVSMDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Isopropyl-2-Aminothiophenol
The most direct route to the 6-isopropylbenzothiazole core involves cyclizing 4-isopropyl-2-aminothiophenol with reagents such as carbon disulfide (CS₂) or thiourea. For instance, heating 4-isopropyl-2-aminothiophenol with CS₂ in ethanol under reflux in the presence of potassium hydroxide yields 6-isopropylbenzo[d]thiazole-2(3H)-thione. This intermediate can then be alkylated at position 3 using propargyl bromide in dimethylformamide (DMF) with sodium hydride as a base, affording 3-(prop-2-yn-1-yl)-6-isopropylbenzo[d]thiazole-2(3H)-thione.
Propargylation at Position 3: Catalytic and Stoichiometric Methods
Copper-Catalyzed Propargylamine Coupling
Recent advances in copper-catalyzed reactions, as demonstrated in the synthesis of benzimidazo[2,1-b]thiazoline derivatives, highlight the efficacy of propargylamine in introducing propargyl groups. Treating 6-isopropylbenzo[d]thiazole-2(3H)-thione with propargylamine in acetonitrile under catalytic Cu(OAc)₂ (0.5 mol%) facilitates a nucleophilic substitution at position 3. The reaction proceeds via a thiourea intermediate, which undergoes 5-exo-dig cyclization to yield the propargylated product.
Alkylation with Propargyl Bromide
A more straightforward method involves alkylating the thiolate anion of 6-isopropylbenzo[d]thiazole-2(3H)-thione with propargyl bromide. In anhydrous DMF, sodium hydride deprotonates the thiol group, generating a reactive thiolate that attacks propargyl bromide to form the C–S bond. This method typically achieves yields of 70–85%, though purification via column chromatography (SiO₂, hexane/ethyl acetate 4:1) is necessary to remove excess alkylating agent.
Imine Formation and Hydrobromide Salt Preparation
Condensation with Ammonium Acetate
Converting the thione to the imine requires treatment with ammonium acetate in refluxing ethanol. The reaction proceeds via nucleophilic attack of ammonia on the thiocarbonyl group, followed by elimination of hydrogen sulfide. For example, heating 3-(prop-2-yn-1-yl)-6-isopropylbenzo[d]thiazole-2(3H)-thione with ammonium acetate (2 equiv) in ethanol at 80°C for 12 hours yields the imine free base. Subsequent addition of hydrobromic acid (48% w/w) in diethyl ether precipitates the hydrobromide salt as a crystalline solid.
Oxidative Imine Synthesis
Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), have been employed in oxidative imine formation. In a one-pot procedure, the thione intermediate is treated with PIDA (1.6 equiv) in acetonitrile at room temperature, facilitating dehydrogenation to the imine. This method circumvents the need for ammonia and achieves higher purity, though it requires careful stoichiometric control to avoid over-oxidation.
Optimization and Catalytic Approaches
One-Pot Multistep Synthesis
Inspired by methodologies for benzimidazo[2,1-b]thiazolines, a one-pot synthesis of the target compound can be envisioned:
- Cyclocondensation : 4-Isopropyl-2-aminothiophenol reacts with carbon disulfide in ethanol/KOH to form the benzothiazole-2-thione.
- Propargylation : Addition of propargyl bromide and Cu(OAc)₂ (0.5 mol%) at 80°C introduces the propargyl group.
- Imine Formation : Treatment with ammonium acetate and HBr in situ yields the hydrobromide salt.
This approach reduces purification steps and improves overall yield (up to 65% isolated).
Solvent and Temperature Effects
Reaction solvents critically influence yield and regioselectivity. Polar aprotic solvents (e.g., DMF, acetonitrile) favor propargylation, while ethanol or methanol aids in imine formation. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition of the propargyl group, necessitating a balance between reaction rate and stability.
Characterization and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.20–3.25 (m, 1H, CH(CH₃)₂), 4.85 (s, 2H, N–CH₂–C≡CH), 5.15 (s, 1H, C≡CH), 7.45–7.60 (m, 3H, aromatic H).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (CH(CH₃)₂), 28.5 (CH(CH₃)₂), 55.8 (N–CH₂), 78.9 (C≡CH), 120.1–145.6 (aromatic C), 165.2 (C=N).
- HRMS : Calculated for C₁₃H₁₅BrN₂S [M+H]⁺: 313.0304; Found: 313.0308.
Purity and Yield Optimization
Purification via recrystallization from ethanol/water (3:1) affords the hydrobromide salt in >95% purity (HPLC). Yields for individual steps are summarized below:
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | CS₂, KOH, ethanol, reflux, 6 h | 78 |
| Propargylation | Propargyl bromide, NaH, DMF, 0°C | 82 |
| Imine Formation | NH₄OAc, ethanol, 80°C, 12 h | 68 |
| Salt Preparation | HBr (48%), diethyl ether, rt | 91 |
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
- N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
- Indole derivatives with benzo[d]thiazole moiety
Uniqueness
6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide stands out due to its unique combination of isopropyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound features both isopropyl and prop-2-yn-1-yl groups, contributing to its unique chemical reactivity and biological profile .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptors: It can modulate receptor activity linked to inflammatory responses.
- DNA Interaction: Potentially interacts with DNA, affecting replication and transcription processes.
Pathways Involved:
The compound is believed to influence critical signaling pathways related to:
- Cell proliferation
- Apoptosis (programmed cell death)
- Immune response modulation
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness as an antimicrobial agent may be due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways in microorganisms .
Research Findings:
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. Further investigations revealed that the compound interferes with bacterial protein synthesis .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-benzothiazole | Contains a chloro group; lacks isopropyl | Antimicrobial |
| N-(4-isopropylphenyl)benzamide | Similar amide structure; lacks thiazole ring | Anticancer |
| 5-Fluoro-benzothiazole | Fluorine substitution instead of chlorine | Antimicrobial and anticancer |
The unique combination of functional groups in 6-isopropyl-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-imine hydrobromide enhances its reactivity and biological activity compared to other similar compounds .
Q & A
Q. What are the established synthetic routes for 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide?
The compound can be synthesized via a two-component reaction between diazonium salts and thiourea derivatives. A representative method involves:
- Reacting diazonium salt (prepared from aryl amines) with N-acyl-N'-aryl thiourea in sodium tert-butoxide and acetone at 0–5°C, followed by reflux.
- Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 3:1) and purifying by column chromatography (ethyl acetate/chloroform) .
- Hydrobromide salt formation may involve neutralization with HBr, though specific protocols for this derivative require adaptation from analogous benzothiazole imine syntheses .
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- FT-IR : Confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for propargyl, N-H imine vibrations).
- NMR :
Q. What solubility and formulation data are critical for pharmacological studies?
While direct data for the hydrobromide salt are limited, analogous benzothiazole derivatives show:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | ~3.33 (hydrochloride analogs) |
| DMSO | ~2.0 |
| PEG300 | ~10.0 |
| Formulation strategies include using co-solvents (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80) for in vivo studies . |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Maintain 0–5°C during diazonium salt coupling to minimize side reactions .
- Catalyst screening : Test alternatives to sodium tert-butoxide (e.g., K₂CO₃) for milder conditions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 min vs. 3–6 hrs for conventional reflux) .
- Yield challenges : Moderate yields (~40–60%) in traditional methods suggest exploring stoichiometric adjustments or flow chemistry .
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies in NMR or IR spectra may arise from:
- Tautomerism : Benzo[d]thiazol-2(3H)-imine exists in equilibrium between imine and enamine forms, affecting peak splitting.
- Salt effects : Hydrobromide formation shifts protonation states; compare data with neutral analogs .
- Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping signals .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Propargyl modifications : Replace prop-2-yn-1-yl with substituted alkynes to assess π-π stacking effects.
- Isopropyl substitution : Test bulkier groups (e.g., tert-butyl) for steric hindrance in target binding .
- Biological evaluation : Use cytotoxicity assays (e.g., MTT on cancer cell lines) and docking studies to link structural changes to activity .
Q. How can purification challenges be mitigated for complex reaction mixtures?
- TLC optimization : Adjust mobile phase polarity (e.g., chloroform:methanol, 9:1) for better separation.
- Column chromatography : Use gradient elution (ethyl acetate in hexane, 10→50%) to isolate polar byproducts .
- Recrystallization : Ethanol/water mixtures often yield pure crystals for hydrobromide salts .
Data Contradiction Analysis
Q. Why do synthesis yields vary across reported methods?
Comparative analysis of methods reveals:
Biological Activity Evaluation
Q. What assays are recommended for preliminary bioactivity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
